molecular formula C21H19N3O4 B2678049 4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide CAS No. 903273-61-0

4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide

Cat. No.: B2678049
CAS No.: 903273-61-0
M. Wt: 377.4
InChI Key: BMDLOAGQUBASKM-UHFFFAOYSA-N
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Description

4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide is a complex chemical compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of Isoquinolinyl Intermediate: The initial step involves the synthesis of the isoquinolinyl intermediate through a series of reactions, including cyclization and functional group modifications.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to introduce the acetyl group.

    Coupling Reaction: The acetylated intermediate undergoes a coupling reaction with 4-aminobenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide stands out due to its specific isoquinolinyl structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-2-11-24-12-10-16-17(21(24)27)4-3-5-18(16)28-13-19(25)23-15-8-6-14(7-9-15)20(22)26/h2-10,12H,1,11,13H2,(H2,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDLOAGQUBASKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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